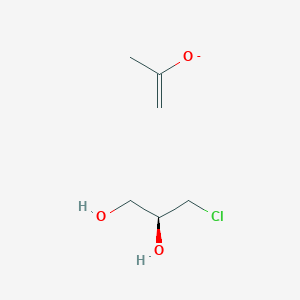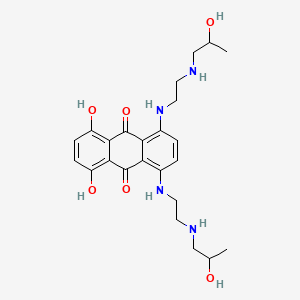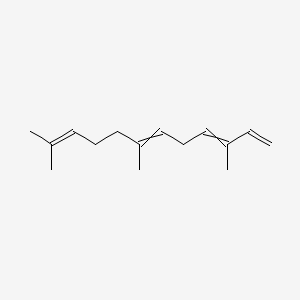
Farnesene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Farnesene, also known as α-Farnesene, is an organic compound with the molecular formula C15H24. It is a naturally occurring hydrocarbon found in the essential oils of various plants, including apples and other fruits. This compound is known for its role in the aroma and flavor profiles of these fruits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Farnesene can be achieved through several methods. One common approach involves the catalytic hydrogenation of farnesol or this compound. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources, such as essential oils of plants. The extraction process involves steam distillation followed by purification steps like fractional distillation to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Farnesene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
Farnesene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It plays a role in the study of plant metabolism and the biosynthesis of terpenes.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma and taste.
Mechanism of Action
The mechanism of action of Farnesene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing processes such as cell growth and differentiation. Its effects are mediated through binding to specific receptors and modulating the activity of enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Farnesol: A related compound with similar structural features but differing in the presence of hydroxyl groups.
Geraniol: Another terpene alcohol with a similar carbon skeleton but different functional groups.
Nerolidol: A sesquiterpene alcohol with a similar structure but differing in the position of double bonds.
Uniqueness
Farnesene is unique due to its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical properties and biological activities. Its role in the aroma and flavor profiles of fruits sets it apart from other similar compounds .
Properties
CAS No. |
125037-13-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3 |
InChI Key |
CXENHBSYCFFKJS-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Canonical SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dibromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamide chloride](/img/structure/B8742583.png)
![5,7-Difluoro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8742589.png)
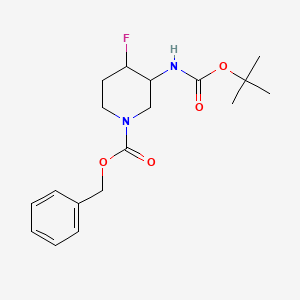
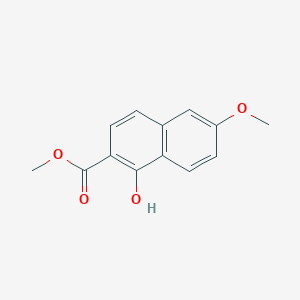
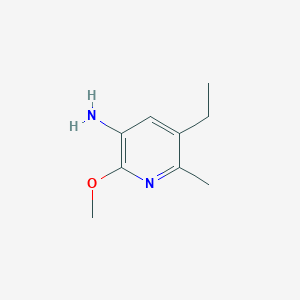
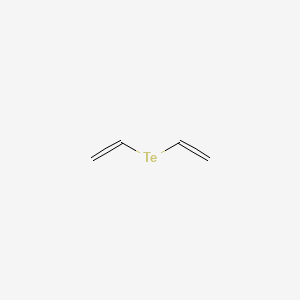
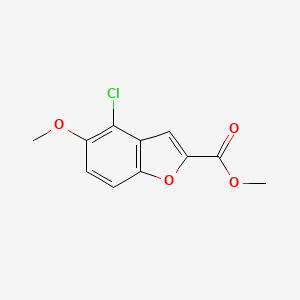
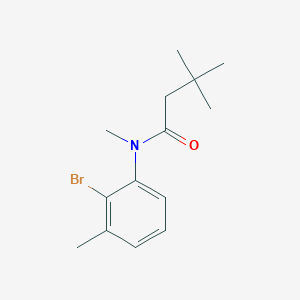
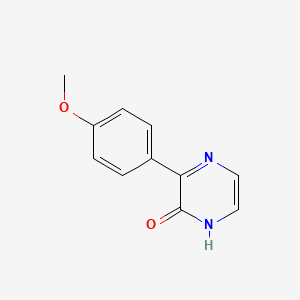
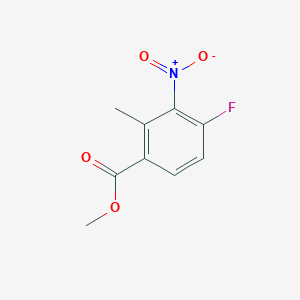
![ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B8742643.png)
